

# 5-Chloro-2-methylthiophenol molecular structure and formula

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## Compound of Interest

Compound Name: 5-Chloro-2-methylthiophenol

Cat. No.: B096861

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## 5-Chloro-2-methylthiophenol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

### Introduction

**5-Chloro-2-methylthiophenol**, also known as 5-chloro-2-methylbenzenethiol, is an organosulfur compound of significant interest in the fields of pharmaceutical synthesis and fine chemical manufacturing. Its molecular structure, featuring a benzene ring substituted with chloro, methyl, and thiol functional groups, makes it a versatile intermediate for the construction of more complex molecules.<sup>[1]</sup> This technical guide provides a comprehensive summary of its chemical identity, properties, and synthetic applications based on available data.

## Molecular Structure and Chemical Identity

**5-Chloro-2-methylthiophenol** is characterized by a thiol (-SH) group positioned ortho to a methyl group and meta to a chlorine atom on a benzene ring.

Chemical Formula: C<sub>7</sub>H<sub>7</sub>ClS

Canonical SMILES: CC1=C(C=C(C=C1)Cl)S

InChI Key: CKUHTPJQIPSKFS-UHFFFAOYSA-N

## Physicochemical and Spectroscopic Data

Quantitative data for **5-Chloro-2-methylthiophenol** is summarized below. It is typically a colorless to light yellow liquid with a distinct thiol odor.[2] It exhibits good solubility in organic solvents, with limited solubility in water.[1]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	18858-06-5	[2]
Molecular Weight	158.643 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	114-117 °C @ 17 Torr	[2]
Density	1.217 ± 0.06 g/cm <sup>3</sup>	
pKa (Predicted)	6.05 ± 0.48	
Flash Point	89.4 °C	

Table 2: Spectroscopic Data Summary

Technique	Data
<sup>1</sup> H NMR	Specific, verified experimental data is not readily available in the public domain.
<sup>13</sup> C NMR	Specific, verified experimental data is not readily available in the public domain.
FT-IR	Specific, verified experimental data is not readily available in the public domain.
Mass Spectrometry	Specific, verified experimental data is not readily available in the public domain.

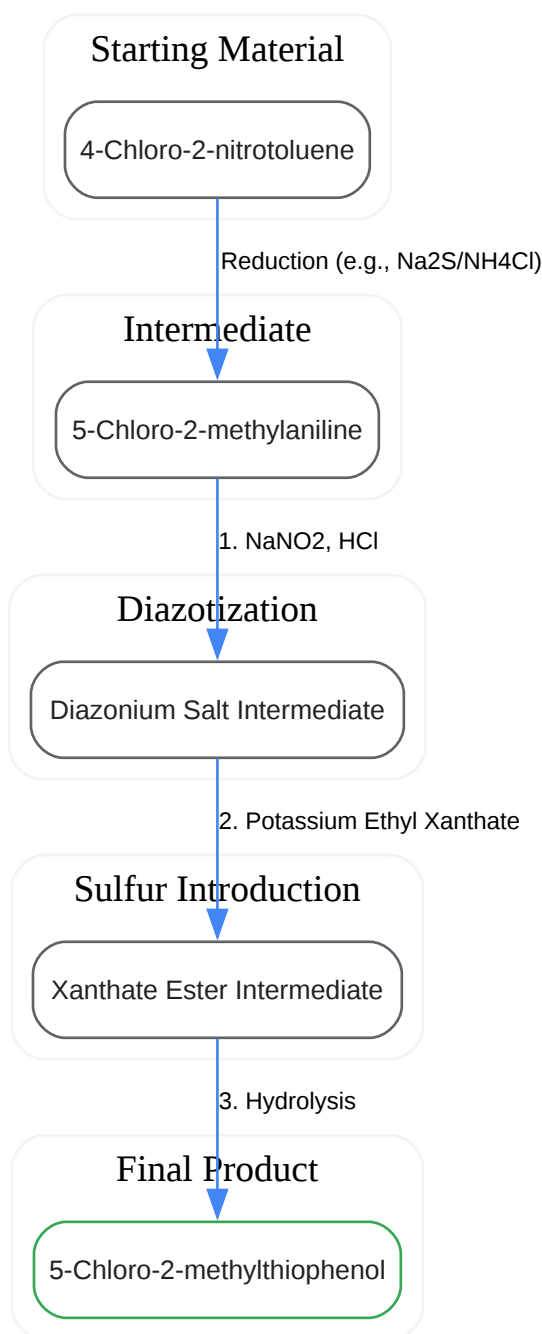
Note: While many chemical suppliers indicate the availability of spectroscopic data, the actual experimental data (peak shifts, frequencies, and fragmentation patterns) for **5-Chloro-2-methylthiophenol** is not present in the surveyed public literature. Researchers should obtain certificates of analysis from suppliers for verified data.

## Synthesis and Reactivity

### Experimental Protocols

Detailed, step-by-step experimental protocols for the industrial or laboratory synthesis of **5-Chloro-2-methylthiophenol** are not widely published in the available literature. However, a plausible synthetic route can be conceptualized starting from a known precursor, 5-chloro-2-methyl aniline. The synthesis of this aniline from 4-chloro-2-nitro-toluene via reduction is a documented process.<sup>[3]</sup> The subsequent conversion of the aniline to the thiophenol could likely be achieved through a diazotization reaction followed by treatment with a sulfur-containing reagent, such as potassium ethyl xanthate (a modification of the Leuckart thiophenol reaction).

Below is a logical workflow diagram illustrating this proposed synthetic pathway.



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Caption: Proposed synthesis workflow for **5-Chloro-2-methylthiophenol**.

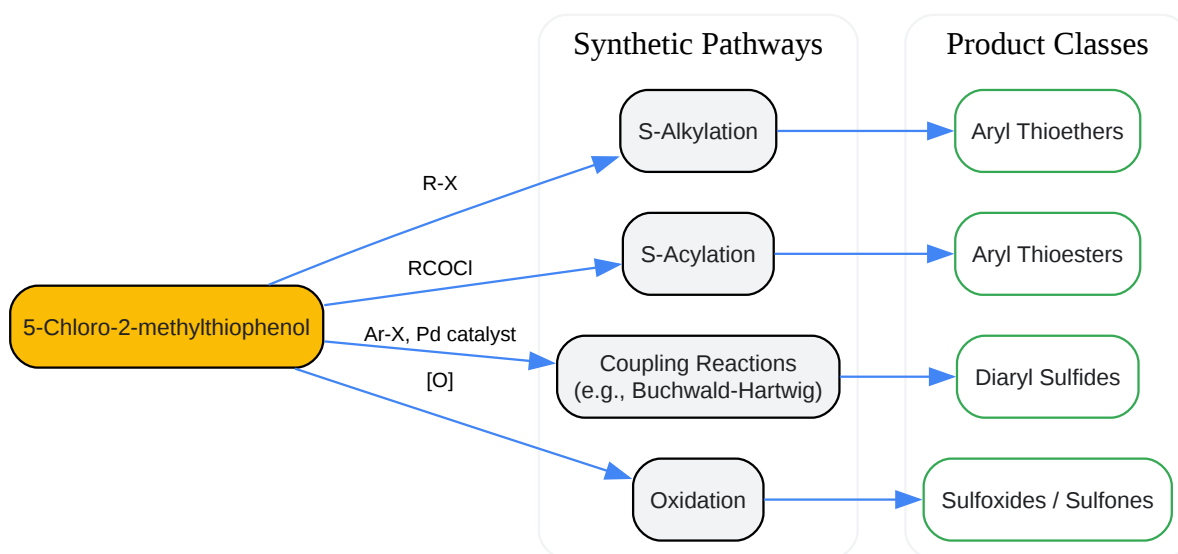
### Reactivity and Applications

The primary utility of **5-Chloro-2-methylthiophenol** lies in its role as a reactive intermediate. The thiol group is nucleophilic and can readily undergo S-alkylation, S-acylation, and oxidation

reactions. These characteristics make it a valuable building block for introducing the 5-chloro-2-methylphenylthio moiety into larger molecules.

This compound is particularly sought after in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). While specific drug synthesis pathways involving this exact molecule are proprietary, thiophenol derivatives in general are crucial for developing new chemical entities with potential therapeutic activities, including antibacterial, anti-inflammatory, or anti-tumor properties.[1]

The diagram below illustrates the central role of **5-Chloro-2-methylthiophenol** as a precursor in various synthetic transformations.



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